Dodicin hydrochloride physical and chemical properties for research
Dodicin hydrochloride physical and chemical properties for research
Abstract: This document provides a comprehensive overview of the physical and chemical properties of Dodicin hydrochloride, a broad-spectrum antimicrobial agent. It is intended for researchers, scientists, and professionals in the field of drug development. This guide includes a summary of its known properties, a discussion of its probable mechanism of action as an amphoteric surfactant, and generalized experimental workflows for its synthesis and analysis.
Core Physical and Chemical Properties
Table 1: Summary of Physical and Chemical Properties of Dodicin Hydrochloride
| Property | Value | Source |
| Chemical Name | N-(2-{[2-(dodecylamino)ethyl]amino}ethyl)glycine hydrochloride | [1] |
| CAS Number | 18205-85-1 | [2] |
| Molecular Formula | C₁₈H₄₀ClN₃O₂ | [1] |
| Molecular Weight | 366.0 g/mol | [2] |
| Exact Mass | 365.2809052 g/mol | [2] |
| Synonyms | Glycine, N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]-, monohydrochloride; Tego 51; Ampholan | [3] |
| Topological Polar Surface Area | 78 Ų | [2] |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 19 |
Antimicrobial Mechanism of Action
Dodicin is classified as an amphoteric surfactant, a class of molecules that possess both a positive and a negative charge.[4] Its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes. The mechanism is pH-dependent; at an acidic pH, the molecule is protonated, leading to a net positive charge. This cationic form is attracted to the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[5] This electrostatic interaction facilitates the insertion of the dodecyl hydrocarbon tail into the lipid bilayer, disrupting the membrane structure, increasing its permeability, and ultimately leading to cell lysis and death.[5]
Figure 1. Probable antimicrobial mechanism of Dodicin hydrochloride on a bacterial cell.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of Dodicin hydrochloride are not extensively documented in publicly available literature. However, a generalized workflow can be proposed based on standard organic chemistry techniques for the synthesis of similar N-substituted amino acid derivatives and their subsequent analysis.
Generalized Synthesis and Purification Workflow
A potential synthetic route involves the reaction of a primary amine (dodecylamine) with a suitable dielectrophile, followed by reaction with an amino acid derivative and subsequent acidification to form the hydrochloride salt. Purification would typically involve recrystallization to obtain the final product with high purity.
Figure 2. Generalized experimental workflow for synthesis and analysis.
Analytical Methodologies
The characterization and quality control of Dodicin hydrochloride would typically involve a combination of chromatographic and spectroscopic techniques.
Table 2: Proposed Analytical Techniques for Dodicin Hydrochloride
| Technique | Purpose | Details |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with an ion-pairing agent could be employed. Detection would likely be by UV absorbance at a low wavelength or by a charged aerosol detector (CAD). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation. | ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure by identifying the characteristic proton and carbon signals of the dodecyl chain, the ethylenediamine backbone, and the glycine moiety. |
| Mass Spectrometry (MS) | Molecular weight verification. | Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the protonated molecule, consistent with its chemical formula. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | To identify characteristic vibrational frequencies for N-H, C-H, C=O (from the carboxylic acid), and other functional groups present in the molecule. |
Stability and Storage
Specific stability data for Dodicin hydrochloride is not widely published. However, as with many hydrochloride salts of amine-containing compounds, it is expected to be a relatively stable solid. Aqueous solutions may be susceptible to degradation over time, and stability is likely to be pH and temperature-dependent. For research purposes, it is recommended to store the solid material in a cool, dry place, protected from light. Solutions should ideally be prepared fresh for use.
Conclusion
Dodicin hydrochloride is an antimicrobial agent with a mechanism of action characteristic of amphoteric surfactants. While comprehensive experimental data on its physical properties and detailed synthetic protocols are limited in the public domain, this guide provides a foundational understanding of its chemical nature and biological activity based on available information and established chemical principles. Further research is warranted to fully characterize its properties and potential applications.
